4-Ethyl-3-phenyl-1H-pyrazol-5-amine
Description
4-Ethyl-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by an ethyl group at position 4, a phenyl group at position 3, and an amine moiety at position 3. Pyrazole-based compounds are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and structural tunability .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-ethyl-5-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-2-9-10(13-14-11(9)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14) |
InChI Key |
PYXSEQNPBIQNMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-phenyl-1H-pyrazol-5-amine typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents . One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction can be carried out in solvents such as ethanol or acetic acid, and the temperature is usually maintained between 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenyl ring can be hydrogenated under catalytic conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Nitro-pyrazole derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent used.
Scientific Research Applications
4-Ethyl-3-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with bacterial enzymes, disrupting their metabolic pathways and leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
Solubility Modifiers : Ethoxy and methyl groups (e.g., in 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine) increase hydrophilicity, aiding in pharmacokinetic optimization .
Hybrid Structures: Fusion with pyrimidine or thieno rings (e.g., ) broadens bioactivity, as seen in hybrid compounds with 82% synthesis yields under reflux conditions .
Biological Activity
4-Ethyl-3-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C11H13N3
- Molecular Weight: 187.24 g/mol
- IUPAC Name: 4-ethyl-5-phenyl-1H-pyrazol-3-amine
- Canonical SMILES: CCC1=C(NN=C1N)C2=CC=CC=C2
Enzyme Inhibition
This compound has been identified as a potential enzyme inhibitor. It exhibits significant activity against various kinases, which are critical in cellular signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their function and thereby affecting downstream signaling processes.
Antimicrobial Properties
Research indicates that compounds within the pyrazole class, including this compound, demonstrate promising antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains and fungi . The compound's structure contributes to its ability to disrupt microbial cell functions.
| Microbial Strain | Inhibition Concentration (µg/mL) | Standard Drug Comparison |
|---|---|---|
| Bacillus subtilis | 40 | Ampicillin |
| E. coli | 40 | Amoxicillin |
| Aspergillus niger | 40 | Griseofulvin |
Anti-inflammatory Activity
In studies assessing anti-inflammatory effects, this compound has shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It inhibits kinase activity by binding to their active sites, thereby blocking phosphorylation processes essential for various cellular functions. This inhibition can lead to reduced cell proliferation and inflammation, making it a candidate for therapeutic applications in cancer and other diseases .
Synthesis and Evaluation
Recent studies have focused on synthesizing derivatives of pyrazole compounds to enhance their biological activity. For example, modifications at the phenyl or ethyl positions have been explored to improve potency against specific targets such as cancer cells or microbial pathogens .
Clinical Relevance
The compound's unique structure allows it to be a versatile building block for developing new therapeutic agents. Its potential application in treating conditions like cancer, inflammation, and infections highlights its importance in medicinal chemistry research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
